3-(2-Trifluoromethylbenzoyl)thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
thiophen-3-yl-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)10-4-2-1-3-9(10)11(16)8-5-6-17-7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUBEOXTTUOKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CSC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641847 | |
| Record name | (Thiophen-3-yl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-30-7 | |
| Record name | 3-Thienyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Thiophen-3-yl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategies for 3 2 Trifluoromethylbenzoyl Thiophene and Its Structural Analogues
Approaches to the Thiophene (B33073) Ring Construction
The formation of the thiophene ring is a cornerstone of this synthesis. Various methods have been developed, each offering unique advantages in terms of substrate scope, regioselectivity, and reaction conditions. This section will explore several key catalytic and non-catalytic cyclization strategies.
Cyclization Reactions utilizing Active Methylene (B1212753) Reagents and Sulfur
A prominent method for the synthesis of polysubstituted thiophenes is the Gewald reaction. nih.govresearchgate.netresearchgate.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene. nih.govresearchgate.net The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene compound. nih.gov This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, cyclization, and subsequent tautomerization to afford the thiophene ring. nih.gov
Computational studies using Density Functional Theory (DFT) have provided a more detailed understanding of the mechanism, suggesting that the reaction proceeds through the opening of the elemental sulfur ring to form polysulfide intermediates. stackexchange.com The cyclization of a monosulfide intermediate, followed by aromatization, is the thermodynamic driving force of the reaction. stackexchange.com The versatility of the Gewald reaction allows for the synthesis of a wide array of substituted thiophenes by varying the starting carbonyl and active methylene compounds.
Table 1: Overview of the Gewald Aminothiophene Synthesis
| Feature | Description |
| Reaction Type | Multicomponent Condensation/Cyclization |
| Reactants | Ketone/Aldehyde, Active Methylene Compound (e.g., α-cyanoester), Elemental Sulfur, Base |
| Product | Polysubstituted 2-Aminothiophene |
| Key Intermediates | α,β-Unsaturated Nitrile, Polysulfide Species |
| Driving Force | Aromatization to form the stable thiophene ring |
Palladium-Catalyzed Synthesis of Thiophene Systems
Palladium catalysis offers powerful and versatile methods for the construction and functionalization of thiophene rings. These approaches often provide high levels of chemo- and regioselectivity under mild reaction conditions.
One notable strategy is the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols to yield substituted thiophenes. chemicalbook.com This reaction proceeds via a 5-endo-dig S-cyclization mechanism. chemicalbook.com Another significant advancement is the palladium-catalyzed direct C-H arylation of thiophenes. beilstein-journals.orgresearchgate.netgoogle.com This method allows for the formation of C-C bonds by directly coupling thiophenes with aryl halides, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgresearchgate.net The regioselectivity of this reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions, with a general preference for arylation at the C2 or C5 positions. beilstein-journals.orggoogle.com For instance, the use of specific palladium complexes can direct the arylation to the desired position. zenodo.orgrsc.org
The Suzuki-Miyaura cross-coupling reaction is another valuable palladium-catalyzed method for creating C-C bonds on a pre-existing thiophene ring, for instance, in the synthesis of cyclopropylthiophenes from bromothiophenes and cyclopropylboronic acid. organic-chemistry.org This highlights the utility of palladium catalysis in the synthesis of diverse thiophene analogues.
Table 2: Selected Palladium-Catalyzed Methodologies for Thiophene Synthesis and Functionalization
| Methodology | Description | Key Features |
| Cycloisomerization | Cyclization of (Z)-2-en-4-yne-1-thiols | Forms the thiophene ring from an acyclic precursor. |
| Direct C-H Arylation | Coupling of thiophenes with aryl halides | Atom-economical, avoids pre-functionalization. |
| Suzuki-Miyaura Coupling | Cross-coupling of halothiophenes with boronic acids | Forms C-C bonds on a pre-formed thiophene ring. |
Copper(II)-Catalyzed Addition/Oxidative Cyclization Approaches
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of thiophene derivatives. A notable example is the Cu(II)-catalyzed addition/oxidative cyclization of alkynoates with thioamides, which provides a direct route to polysubstituted 2-aminothiophenes. google.com This method is advantageous due to the ready availability of the starting materials and the use of air as a green oxidant. google.com
Copper(I)-catalyzed methodologies have also been developed for the synthesis of 2,5-disubstituted thiophenes from haloalkynes or 1,3-diynes. chemistryviews.org These reactions proceed through a one-pot sequential process, demonstrating the versatility of copper catalysis in thiophene synthesis. Furthermore, copper-catalyzed oxidative cyclization of thioamides has been explored, showcasing the potential of this approach in constructing various sulfur-containing heterocycles. researchgate.net
Rhodium-Catalyzed Regioselective Synthesis
Rhodium catalysis provides a unique and highly regioselective pathway to substituted thiophenes. A significant development in this area is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes. rsc.org This reaction proceeds through a denitrogenative process to form a rhodium thiavinyl carbene intermediate, which then undergoes a cycloaddition with the alkene. rsc.org Subsequent oxidation of the resulting dihydrothiophene affords the fully aromatic thiophene. rsc.org This method offers excellent control over the regiochemistry of the final product, with substituents from the alkene being introduced at specific positions on the thiophene ring. rsc.org
The scope of this methodology has been extended to the intramolecular transannulation of alkynyl thiadiazoles, leading to the formation of fused thiophene systems. nih.govchemrxiv.org The reaction's modularity and high functional group tolerance make it a powerful tool for the synthesis of complex thiophene-containing molecules. rsc.org
Silica (B1680970) Gel-Assisted Cyclization Procedures
Silica gel, a common and inexpensive laboratory reagent, can serve as a mild acid catalyst to promote the cyclization of certain precursors to form thiophene analogues. For instance, the silica gel-assisted intramolecular cyclization of 2-alkynylthioanisoles has been shown to produce a range of 2-substituted benzo[b]thiophenes. rsc.orgechemi.com The acidic silanol (B1196071) groups on the surface of the silica gel are believed to activate the alkyne moiety, facilitating the nucleophilic attack of the sulfur atom to initiate the cyclization. rsc.org This method is particularly useful for the synthesis of benzothiophenes, which are structural analogues of thiophene. rsc.orgechemi.com
Installation of the Trifluoromethylbenzoyl Moiety
Once the thiophene ring is constructed, the next critical step is the introduction of the 2-trifluoromethylbenzoyl group at the 3-position. Several established acylation methods can be adapted for this purpose.
A primary strategy for this transformation is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the reaction of the thiophene nucleus with 2-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). rsc.org The regioselectivity of Friedel-Crafts acylation on an unsubstituted thiophene ring strongly favors the 2- and 5-positions due to the greater stabilization of the cationic intermediate. stackexchange.com Therefore, to achieve acylation at the 3-position, a pre-existing substituent at the 2- or 5-position may be necessary to direct the incoming acyl group. Alternatively, starting with a 3-substituted thiophene and performing the acylation is a viable strategy.
For thiophenes that are pre-functionalized at the 3-position, other C-C bond-forming reactions are highly effective. For example, a Grignard reaction can be employed. researchgate.netgoogle.com This involves the preparation of a 3-thienylmagnesium halide (a Grignard reagent) from 3-halothiophene, which then reacts with 2-trifluoromethylbenzoyl chloride to form the desired ketone. researchgate.netgoogle.com
Palladium-catalyzed cross-coupling reactions also offer a powerful route. nih.gov For instance, 3-thienylboronic acid can be coupled with 2-trifluoromethylbenzoyl chloride under Suzuki-Miyaura conditions. nih.gov Alternatively, a Negishi-type coupling could be performed between a 3-thienylzinc reagent and the acyl chloride. These methods are known for their high functional group tolerance and efficiency in forming aryl-aryl ketone linkages.
Table 3: Methodologies for the Installation of an Aroyl Moiety on a Thiophene Ring
| Methodology | Description | Key Considerations |
| Friedel-Crafts Acylation | Electrophilic substitution using an acyl chloride and a Lewis acid. | Regioselectivity is a key challenge; often favors the 2/5-positions. |
| Grignard Reaction | Nucleophilic addition of a 3-thienylmagnesium halide to an acyl chloride. | Requires pre-functionalization of the thiophene ring (e.g., as a halide). |
| Palladium-Catalyzed Cross-Coupling | Suzuki or Negishi coupling of a 3-thienyl organometallic reagent with an acyl chloride. | Offers high yields and functional group tolerance. |
Direct Acylation and Related Carbonyl Coupling Reactions
Direct Friedel-Crafts acylation of an unsubstituted thiophene ring with an acyl chloride, such as 2-(trifluoromethyl)benzoyl chloride, in the presence of a Lewis acid catalyst, typically results in poor regioselectivity. The reaction overwhelmingly favors substitution at the more nucleophilic C2 and C5 positions due to the superior stabilization of the cationic intermediate through resonance involving the sulfur atom's lone pairs. stackexchange.comechemi.com The intermediate formed by attack at the C2 position can be described by three resonance structures, whereas the intermediate from C3 attack has only two, making the former pathway kinetically and thermodynamically favored. stackexchange.com
To achieve the desired 3-substitution, advanced strategies involving directed ortho-metalation (DoM) are employed. This technique utilizes a directing metalation group (DMG) at a specific position on the thiophene ring to guide deprotonation to an adjacent site. For the synthesis of a 3-acylthiophene, a DMG is typically placed at the C2 position. This group, often an amide or a methoxy (B1213986) group, chelates with an organolithium base (e.g., n-butyllithium), directing the deprotonation to the C3 position. The resulting 3-lithiothiophene intermediate can then be treated with an appropriate electrophile, such as 2-(trifluoromethyl)benzoyl chloride or a related derivative, to install the acyl group with high regioselectivity.
Table 1: Comparison of Direct vs. Directed Acylation of Thiophene
| Method | Reagents | Position of Acylation | Typical Outcome for 3-Acylation |
| Standard Friedel-Crafts Acylation | Thiophene, Acyl Chloride, Lewis Acid (e.g., AlCl₃) | Predominantly C2/C5 | Low yield and poor selectivity |
| Directed ortho-Metalation (DoM) | 2-(DMG)-thiophene, Organolithium Base, Acyl Electrophile | C3 (adjacent to DMG) | High yield and excellent regioselectivity |
Suzuki and Stille Coupling Reactions for Aromatic Linkages
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for constructing the C-C bond between the thiophene ring and the benzoyl group, offering excellent control over regiochemistry.
The Suzuki-Miyaura coupling involves the reaction of a boronic acid or ester with an organic halide or triflate. To synthesize 3-(2-Trifluoromethylbenzoyl)thiophene, this can be achieved by coupling 3-thienylboronic acid with 2-(trifluoromethyl)benzoyl chloride. The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition to the aroyl chloride. Subsequent transmetalation with the thienylboronic acid (activated by a base) and reductive elimination yields the desired ketone and regenerates the catalyst. The use of pre-functionalized coupling partners ensures that the linkage occurs precisely at the desired positions.
The Stille coupling utilizes an organotin reagent (organostannane) in place of the boronic acid. The synthesis would involve the palladium-catalyzed reaction between a 3-(trialkylstannyl)thiophene and 2-(trifluoromethyl)benzoyl chloride. The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org Stille reactions are known for their tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback. wikipedia.org
Table 2: Key Features of Suzuki and Stille Couplings for Ketone Synthesis
| Reaction | Thiophene Reagent | Benzoyl Reagent | Catalyst System | Key Advantages |
| Suzuki Coupling | 3-Thienylboronic acid | 2-(Trifluoromethyl)benzoyl chloride | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Low toxicity of boron reagents, mild reaction conditions. |
| Stille Coupling | 3-(Tributylstannyl)thiophene | 2-(Trifluoromethyl)benzoyl chloride | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | High functional group tolerance, no base required. wikipedia.org |
Intramolecular Wittig Reaction for Benzoyl-Thiophene Scaffolds
The Wittig reaction is a cornerstone of organic synthesis, primarily used for the creation of alkenes from carbonyl compounds and phosphorus ylides. wikipedia.orgmasterorganicchemistry.comlibretexts.org An intramolecular Wittig reaction involves a molecule containing both a phosphonium (B103445) ylide and a carbonyl group, which react to form a cyclic alkene.
This methodology is not a conventional or direct strategy for the synthesis of an acyclic diaryl ketone scaffold like this compound. The inherent mechanism of the Wittig reaction leads to the formation of a C=C double bond through the intermediacy of an oxaphosphetane, which is fundamentally different from the single C-C bond connecting the two aromatic rings in the target molecule. wikipedia.org Therefore, the application of an intramolecular Wittig reaction to directly form the benzoyl-thiophene linkage is not chemically feasible. This approach is generally reserved for the synthesis of cyclic compounds. masterorganicchemistry.com
Strategies for Trifluoromethyl Group Introduction
The trifluoromethyl (CF₃) group is a critical pharmacophore, and its introduction onto an aromatic ring is a key step in the synthesis of the title compound's precursors, such as 2-(trifluoromethyl)benzoyl chloride. Various methods have been developed for this purpose, categorized by the nature of the trifluoromethylating agent.
Nucleophilic Trifluoromethylation Approaches
Nucleophilic trifluoromethylation typically involves the reaction of an aryl halide or sulfonate with a source of the trifluoromethyl anion ("CF₃⁻"). A common method is the copper-catalyzed trifluoromethylation using trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent. In this process, a fluoride (B91410) source activates the TMSCF₃ to generate a nucleophilic trifluoromethyl species, which is then transferred to the aromatic ring via a copper catalyst. This approach is particularly effective for aryl iodides and bromides.
Electrophilic Trifluoromethylation Approaches
Electrophilic trifluoromethylation reagents deliver a "CF₃⁺" equivalent to a nucleophilic aromatic ring. This class of reagents has expanded significantly, providing milder alternatives to older, harsher methods. Prominent examples include hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts, known as Umemoto's reagents. rsc.orgenamine.nettcichemicals.comnih.govwikipedia.org These shelf-stable, solid reagents can trifluoromethylate a wide range of arenes and heteroarenes under relatively mild conditions, often catalyzed by a Lewis or Brønsted acid to enhance the reactivity of the substrate. nih.govwikipedia.org
Radical Trifluoromethylation via C-H Bond Activation
Radical trifluoromethylation allows for the direct conversion of a C-H bond on an aromatic ring to a C-CF₃ bond, avoiding the need for pre-functionalization (e.g., halogenation). A widely used method involves the generation of trifluoromethyl radicals (•CF₃) from a stable precursor. Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is a popular choice. tcichemicals.comsantiago-lab.comwikipedia.org In the presence of an oxidant (e.g., tert-butyl hydroperoxide), the Langlois reagent undergoes a single-electron transfer to generate the •CF₃ radical, which can then add to an aromatic ring. This approach is particularly useful for the trifluoromethylation of electron-rich heterocycles and arenes. wikipedia.org
Table 3: Overview of Trifluoromethylation Strategies
| Approach | Typical Reagent(s) | Substrate | Mechanism |
| Nucleophilic | TMSCF₃, Cu catalyst | Aryl Halide (Ar-X) | Transfer of "CF₃⁻" equivalent |
| Electrophilic | Togni's or Umemoto's Reagents | Arene (Ar-H) | Transfer of "CF₃⁺" equivalent |
| Radical | Langlois Reagent (CF₃SO₂Na), Oxidant | Arene (Ar-H) | C-H activation via •CF₃ radical |
Introduction via Perfluorinated Precursors
The introduction of a trifluoromethyl (CF3) group onto a thiophene ring can be effectively achieved using perfluorinated precursors. These reagents serve as a source of the CF3 moiety, which can be transferred to the thiophene core through various chemical transformations. One common strategy involves the use of (perfluoroalkyl)trimethylsilanes, which are versatile reagents for perfluoroalkylation. acs.org Another approach utilizes persistent perfluoroalkyl radicals, such as the perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical (PPFR), which can decompose to generate a CF3 radical that subsequently reacts with aromatic compounds. researchgate.net This method is particularly useful for the trifluoromethylation of a variety of aromatic systems, leading to the desired products, often as a mixture of regioisomers. researchgate.net
Furthermore, trifluoromethyl phenyl sulfone, traditionally used as a nucleophilic trifluoromethylating agent, has been demonstrated to act as a trifluoromethyl radical precursor under visible light irradiation. rsc.org This allows for the S-trifluoromethylation of thiophenols, which can be precursors to more complex thiophene derivatives. rsc.org The choice of the perfluorinated precursor often depends on the desired reactivity—nucleophilic, electrophilic, or radical—and the specific substitution pattern of the thiophene substrate.
| Precursor Type | Example Reagent | Reactivity |
| Organosilicon | (Perfluoroalkyl)trimethylsilanes | Nucleophilic/Radical |
| Perfluoroalkyl Radical | Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical (PPFR) | Radical |
| Sulfone-based | Trifluoromethyl phenyl sulfone | Radical (under photoredox conditions) |
Catalytic Systems in the Synthesis of Trifluoromethylated Thiophenes
Catalysis plays a pivotal role in the synthesis of trifluoromethylated thiophenes, offering efficient and selective routes to these compounds. Transition metal catalysis and phase-transfer catalysis are two prominent strategies employed in this context.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, including the introduction of a trifluoromethyl group.
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are widely used for the trifluoromethylation of aryl halides, including chlorothiophenes. mit.edunih.govmit.edu These methods often employ a trifluoromethyl source, such as TESCF3 (triethylsilyl-CF3), in the presence of a suitable palladium catalyst and ligand. mit.edu The reactions typically proceed under mild conditions and exhibit high functional group tolerance, making them applicable to the late-stage modification of complex molecules. mit.edunih.govmit.edu Palladium catalysis can also be used for the direct C-H arylation of thiophenes, allowing for the synthesis of multi-substituted derivatives.
Copper Catalysis: Copper-catalyzed reactions provide a complementary approach to palladium-based methods for trifluoromethylation. nih.gov Copper(I) salts can catalyze the trifluoromethylation of olefins and aryl halides. nih.govnih.gov For instance, the use of CuCl with an electrophilic trifluoromethylating reagent can lead to the formation of allylic trifluoromethylated products. nih.gov Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has also been used as a catalyst in these transformations. nih.gov Furthermore, copper-catalyzed methods have been developed for the synthesis of trifluoromethylated benzoxazines from alkenes, showcasing the versatility of copper in promoting C-CF3 bond formation. researchgate.netrsc.org
Rhodium Catalysis: Rhodium catalysts are also employed in the synthesis of thiophene derivatives. For instance, rhodium-catalyzed regioselective synthesis of fully substituted thiophenes can be achieved using 1,2,3-thiadiazoles and alkynes as substrates. nih.gov
| Metal Catalyst | Typical Substrate | Trifluoromethyl Source | Key Features |
| Palladium | Aryl Chlorides | TESCF3 | Mild conditions, high functional group tolerance. mit.edunih.govmit.edu |
| Copper | Olefins, Aryl Halides | Electrophilic CF3 reagents | Complementary to palladium, useful for specific transformations. nih.govnih.gov |
| Rhodium | 1,2,3-Thiadiazoles, Alkynes | N/A (ring formation) | Regioselective synthesis of highly substituted thiophenes. nih.gov |
Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org This methodology has been successfully applied to the synthesis of polyfunctional thiophenes. tandfonline.com In a typical PTC system, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of an anionic reactant from the aqueous phase to the organic phase, where it can react with the organic-soluble substrate. wikipedia.orgjetir.org This approach can enhance reaction rates, improve yields, and allow for milder reaction conditions. crdeepjournal.org For instance, the Thorpe cyclization to form 3-aminothiophene-2-carboxylates can be effectively carried out under solid-liquid PTC conditions. researchgate.net
Protecting Group Strategies in Complex Thiophene Synthesis
In the synthesis of complex molecules like substituted thiophenes, protecting groups are often essential to temporarily mask reactive functional groups and prevent unwanted side reactions. researchgate.net The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. numberanalytics.com
Common protecting groups for hydroxyl groups include silyl (B83357) ethers (e.g., TMS, TBDMS, TIPS), which can be removed with fluoride ions or acid. libretexts.org Amino groups are often protected with carbamates like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc). ucoz.com
An important concept in complex synthesis is the use of orthogonal protecting groups . numberanalytics.com These are different protecting groups that can be removed under distinct conditions without affecting each other, allowing for the sequential deprotection and functionalization of different parts of the molecule. numberanalytics.comjocpr.com For example, a silyl ether protecting an alcohol can be removed with fluoride, while a Cbz group on an amine remains intact until it is subjected to hydrogenolysis. numberanalytics.com This strategy provides a high degree of control in multi-step syntheses of complex thiophene derivatives.
| Functional Group | Protecting Group | Deprotection Condition |
| Alcohol | Tert-butyldimethylsilyl (TBS) | Fluoride source (e.g., TBAF) |
| Amine | Benzyloxycarbonyl (Cbz) | Hydrogenolysis |
| Alcohol | Tetrahydropyranyl (THP) | Aqueous acid |
| Amine | t-butoxycarbonyl (BOC) | Mild acid |
One-Pot Procedures for Trifluoromethylated Thiophene Derivatives
One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. tandfonline.com Several one-pot procedures have been developed for the synthesis of trifluoromethylated heterocycles, including those containing a thiophene moiety.
For example, a green, one-pot, three-component reaction has been reported for the synthesis of novel 5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyrano[2,3-c]pyrazoles. tandfonline.com This method utilizes readily available starting materials and proceeds in water as a solvent, highlighting its environmental benefits. tandfonline.com Similarly, one-pot strategies have been developed for the synthesis of trifluoromethyl aryl sulfoxides, which involves the trifluoromethylthiolation of arenes followed by oxidation. rsc.org Isothiourea-mediated one-pot Michael addition/lactonization/thiol elimination cascade sequences have also been used to form trifluoromethyl-substituted 2-pyrones. scispace.com The development of such multi-component, one-pot reactions is a key area of research for the efficient construction of complex trifluoromethylated thiophene derivatives. acs.org
Systematic Derivatization and Structural Modification Studies of 3 2 Trifluoromethylbenzoyl Thiophene
Exploration of Substituent Effects on the Thiophene (B33073) Ring System
The thiophene ring serves as a crucial scaffold in many pharmacologically active compounds. Modifications to this ring in thiophene-containing molecules can significantly influence their properties. While direct studies on 3-(2-trifluoromethylbenzoyl)thiophene are limited, research on analogous structures provides insights into the potential effects of substituents.
In related benzo[b]thiophene systems, the introduction of either electron-releasing or electron-withdrawing groups on the thiophene-fused benzene (B151609) ring did not profoundly affect the antiproliferative activity compared to the unsubstituted parent compound. nih.gov However, more subtle effects have been observed. For instance, moving a methoxy (B1213986) group from the para- to the ortho-position on an aryl substituent at the 3-position of a benzo[b]thiophene resulted in a roughly 50% loss of average antiproliferative activity. nih.gov
The electronic nature of substituents on the thiophene ring can also play a role. In a series of 2-(3′,4′,5′-trimethoxybenzoyl)-3-arylbenzo[b]thiophene derivatives, para-substituted phenyl groups with either electron-withdrawing groups (e.g., fluorine, chlorine) or electron-donating groups (e.g., methyl, methoxy, thiomethyl, ethoxy) at the 3-position of the benzo[b]thiophene exhibited good antiproliferative activities. nih.gov Interestingly, the introduction of an electron-withdrawing fluorine or chlorine led to a reduction in antiproliferative activity compared to the unsubstituted derivative. nih.gov
These findings suggest that both the electronic properties and the steric bulk of substituents on the thiophene ring system can modulate the biological activity of the parent molecule.
Table 1: Effect of Substituents on the Thiophene Ring System of Related Benzo[b]thiophene Analogs on Antiproliferative Activity
| Substituent on 3-Aryl Ring | Position | Electronic Effect | Average IC50 (µM) | Reference |
| H | - | Neutral | - | nih.gov |
| F | para | Electron-withdrawing | 2.7–4.8 | nih.gov |
| Cl | para | Electron-withdrawing | 2.7–4.8 | nih.gov |
| CH3 | para | Electron-donating | 2.7–4.8 | nih.gov |
| OCH3 | para | Electron-donating | 2.7–4.8 | nih.gov |
| SCH3 | para | Electron-donating | 2.7–4.8 | nih.gov |
| OC2H5 | para | Electron-donating | 2.7–4.8 | nih.gov |
| OCH3 | ortho | Electron-donating | ~50% less active than para | nih.gov |
Modifications and Functionalization of the Benzoyl Substructure
EDGs, such as alkyl, alkoxy, and amino groups, increase the electron density of the aromatic ring, which can enhance π-π stacking interactions and potentially modulate binding affinity. wikipedia.org Conversely, EWGs, like nitro, cyano, and haloalkyl groups, decrease the electron density of the ring. wikipedia.org In the context of drug design, EWGs are often used to improve metabolic stability and alter pharmacokinetic profiles. mdpi.com
For example, in a study of thiophene-based trimers, the introduction of strong electron-withdrawing ketone groups directly linked to the thiophene ring was shown to increase the electrophilicity of the trimer, thereby tuning its electronic properties. nih.gov Similarly, the incorporation of cyano groups, another potent EWG, has been a strategy to modify the electronic characteristics of thiophene-containing molecules. nih.gov
Halogenation of the benzoyl ring is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. Halogens can act as bioisosteres for other functional groups and can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding.
While specific halogenation studies on the benzoyl ring of this compound were not found, the principles of halogenation are well-established. For instance, the introduction of fluorine atoms can increase lipophilicity and metabolic stability. mdpi.com In a series of 2-(3′,4′,5′-trimethoxybenzoyl)-3-arylbenzo[b]thiophene derivatives, the introduction of a fluorine or chlorine atom on the B-ring resulted in a decrease in antiproliferative activity compared to the unsubstituted analog. nih.gov This highlights that the effect of halogenation can be context-dependent and is not always beneficial for a specific biological activity.
Investigation of Trifluoromethyl Group Variants and their Impact on Molecular Architecture
The trifluoromethyl (CF3) group is a key feature of this compound, significantly influencing its lipophilicity, metabolic stability, and electronic properties. mdpi.comnih.gov The strong electron-withdrawing nature of the CF3 group can impact the reactivity of the adjacent benzoyl ring. mdpi.com
Replacing the trifluoromethyl group with other substituents would be expected to have a profound impact on the molecule's properties. For example, replacing it with a methyl (CH3) group, a classical isostere, would decrease lipophilicity and the electron-withdrawing effect. mdpi.com In one study on isoxazole-based molecules, a trifluoromethylated analog was found to be almost 8 times more active in terms of anti-cancer activity compared to its non-trifluoromethylated counterpart, highlighting the significant contribution of the CF3 moiety. rsc.orgnih.gov
The CF3 group can also influence molecular conformation due to its steric bulk, which is larger than that of a methyl group. mdpi.com This can affect how the molecule fits into a binding pocket of a biological target. The high metabolic stability of the C-F bond also means that the trifluoromethyl group is resistant to metabolic degradation, which can lead to a longer biological half-life. mdpi.com
Table 2: Comparison of Physicochemical Properties of Trifluoromethyl Group and its Variants
| Functional Group | Hansch π value (Lipophilicity) | Electronic Effect | Steric Size (relative to H) | Metabolic Stability | Reference |
| -CF3 | +0.88 | Strong Electron-withdrawing | Larger | High | mdpi.com |
| -CH3 | +0.56 | Weak Electron-donating | Larger | Lower | mdpi.com |
| -Cl | +0.71 | Electron-withdrawing | Larger | Variable | mdpi.com |
| -H | 0 | Neutral | - | Low | - |
Synthesis of Hybrid Scaffolds Incorporating the this compound Motif
Hybrid molecules, which combine two or more distinct pharmacophoric units, are a promising strategy in drug discovery to develop compounds with novel or enhanced biological activities. The this compound motif can be incorporated into hybrid scaffolds to leverage its unique properties.
For instance, novel thiophene/furan-artemisinin hybrid molecules have been synthesized. nih.gov This approach combines the thiophene moiety with artemisinin, a natural product with known biological activity. Similarly, the synthesis of antipyrine-thiophene hybrids has been reported, where a novel series of antipyrinyl thienyl ketones were synthesized. semanticscholar.org These studies demonstrate the feasibility of creating hybrid structures that incorporate the thiophene core, suggesting that the this compound scaffold could be similarly utilized. The synthesis of such hybrids often involves multi-step reactions, including cyclocondensation and coupling reactions. semanticscholar.org
Regioselective Synthesis and Isomer Differentiation
The synthesis of this compound and its derivatives requires careful control of regioselectivity to ensure the desired substitution pattern. Different isomers can exhibit distinct physical, chemical, and biological properties. Various synthetic methodologies have been developed for the regioselective synthesis of substituted thiophenes. bohrium.com
For example, palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are powerful tools for the regioselective formation of C-C bonds in the synthesis of thiophene derivatives. nih.gov The direct nitration of a terthiophene, for instance, can lead to a mixture of four different nitro-regioisomers, necessitating separation by column chromatography. nih.gov This highlights the importance of developing regioselective synthetic routes.
The synthesis of thiophene/selenophene-based S-shaped double helicenes has been achieved through a highly regioselective double oxidative photocyclization process. beilstein-journals.org This demonstrates that complex, multi-ring systems containing thiophene can be constructed with high regiochemical control. The differentiation of isomers is typically achieved through spectroscopic techniques such as NMR and mass spectrometry, and in some cases, by single-crystal X-ray diffraction. researchgate.net
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 3 2 Trifluoromethylbenzoyl Thiophene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic compounds. For derivatives of 3-(2-Trifluoromethylbenzoyl)thiophene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive structural picture.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of this compound, the signals can be divided into two main regions corresponding to the protons of the thiophene (B33073) ring and the trifluoromethyl-substituted benzene (B151609) ring.
The protons on the thiophene ring typically appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns depend on the substitution pattern. For a 3-benzoyl substituted thiophene, one would expect to see three distinct signals. The proton at the 2-position often appears as a doublet of doublets, coupled to the protons at the 4 and 5-positions. Similarly, the protons at the 4 and 5-positions will show characteristic splitting patterns based on their coupling with adjacent protons.
The four protons of the 2-trifluoromethylbenzoyl group also resonate in the aromatic region. Due to the electron-withdrawing nature of both the carbonyl and trifluoromethyl groups, these protons are deshielded and appear downfield. Their signals typically manifest as a complex multiplet system due to spin-spin coupling between them.
Table 1: Representative ¹H NMR Spectral Data for a 3-Aroylthiophene Moiety
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiophene H-2 | 8.0 - 8.2 | dd | ~2.9, 1.2 |
| Thiophene H-5 | 7.7 - 7.9 | dd | ~5.1, 1.2 |
| Thiophene H-4 | 7.4 - 7.6 | dd | ~5.1, 2.9 |
Note: The data presented are illustrative for a generic 3-aroylthiophene structure and may vary for the specific title compound.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. libretexts.org The spectrum of this compound is expected to show distinct signals for the carbonyl carbon, the aromatic carbons of both rings, and the carbon of the trifluoromethyl group.
The carbonyl carbon (C=O) is significantly deshielded and typically appears at the downfield end of the spectrum, generally in the range of δ 180-200 ppm. compoundchem.com The aromatic carbons of the thiophene and benzene rings resonate between δ 120-145 ppm. The carbon atom attached to the trifluoromethyl group is directly influenced by the fluorine atoms and will exhibit a characteristic quartet splitting pattern in a proton-coupled spectrum due to C-F coupling. The trifluoromethyl carbon itself is also observable and shows a quartet with a large coupling constant.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 180 - 195 |
| Aromatic C-CF₃ | 128 - 132 (q) |
| Aromatic CH (Benzoyl) | 125 - 135 |
| Aromatic C (Benzoyl) | 135 - 140 |
| Aromatic CH (Thiophene) | 125 - 140 |
| Aromatic C (Thiophene) | 135 - 145 |
Note: These are predicted ranges. q denotes a quartet due to coupling with fluorine atoms.
Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org This technique is particularly informative for compounds containing a trifluoromethyl (CF₃) group.
For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet), as there are no other fluorine atoms or nearby protons to cause spin-spin coupling under standard decoupling conditions. The chemical shift of the CF₃ group is highly sensitive to its electronic environment. nih.govresearchgate.net For a trifluoromethyl group attached to a benzene ring, the chemical shift typically appears in the range of δ -60 to -65 ppm relative to a standard like CFCl₃. colorado.edu This distinct signal provides unambiguous confirmation of the presence and electronic environment of the trifluoromethyl moiety.
Table 3: Typical ¹⁹F NMR Data for an Aryl-CF₃ Group
| Group Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|
Note: s denotes a singlet.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
MALDI-TOF mass spectrometry is a soft ionization technique that allows for the analysis of relatively large and non-volatile molecules. news-medical.net While highly effective for macromolecules, its application to small molecules (under 500 Da) can be challenging due to interference from matrix-related ions in the low mass range. nih.govresearchgate.net However, with appropriate matrix selection, such as 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB), and optimized experimental conditions, MALDI-TOF can be successfully applied to the analysis of aromatic ketones. news-medical.net
In a MALDI-TOF analysis of this compound (Molecular Weight: 256.24 g/mol ), one would expect to observe the molecular ion (M⁺•), the protonated molecule ([M+H]⁺), and adducts with alkali metals, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are often present as trace impurities.
Table 4: Predicted m/z Values for Major Ions of this compound in MALDI-TOF MS
| Ion Species | Formula | Predicted Mass-to-Charge Ratio (m/z) |
|---|---|---|
| Molecular Ion [M]⁺• | [C₁₂H₇F₃OS]⁺• | 256.02 |
| Protonated Molecule [M+H]⁺ | [C₁₂H₈F₃OS]⁺ | 257.03 |
| Sodium Adduct [M+Na]⁺ | [C₁₂H₇F₃OSNa]⁺ | 279.01 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound.
In a GC-MS experiment, the compound is first vaporized and separated from other components on a chromatographic column. The separated compound then enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. whitman.edu The resulting mass spectrum displays the molecular ion peak, which confirms the molecular weight, and a series of fragment ion peaks that constitute a "fingerprint" of the molecule.
The fragmentation of this compound is expected to proceed via cleavage of the bonds adjacent to the carbonyl group. Key fragmentation pathways would likely involve the formation of the thiophenoyl cation and the 2-trifluoromethylbenzoyl cation. Further fragmentation could include the loss of neutral molecules like CO and the cleavage of the CF₃ group from the benzoyl fragment. nih.govnih.gov
Table 5: Predicted Major Fragment Ions for this compound in GC-MS (EI)
| Predicted Fragment Ion | Structure | Mass-to-Charge Ratio (m/z) |
|---|---|---|
| [C₁₂H₇F₃OS]⁺• (Molecular Ion) | (Thiophen-3-yl)(2-(trifluoromethyl)phenyl)methanone | 256 |
| [C₈H₄F₃O]⁺ | 2-Trifluoromethylbenzoyl cation | 173 |
| [C₅H₃OS]⁺ | Thiophen-3-ylcarbonyl cation | 111 |
| [C₇H₄F₃]⁺ | 2-Trifluoromethylphenyl cation | 145 |
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds. In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.
For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving cleavage of the bonds adjacent to the carbonyl group, as this is a common fragmentation pattern for ketones. libretexts.org
The primary fragmentation is likely the alpha-cleavage on either side of the carbonyl group. This can result in the loss of the thienyl radical or the 2-trifluoromethylphenyl radical, leading to the formation of characteristic acylium ions.
Key Fragmentation Pathways:
Formation of the 2-Trifluoromethylbenzoyl Cation: Cleavage of the bond between the carbonyl carbon and the thiophene ring would result in the formation of the [CF3C6H4CO]+ ion.
Formation of the Thienoyl Cation: Cleavage of the bond between the carbonyl carbon and the trifluoromethylphenyl ring would lead to the [C4H3SCO]+ ion.
Loss of CF3: A common fragmentation for trifluoromethyl-containing compounds is the loss of a ·CF3 radical, which would result in a fragment ion.
Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although this is generally less favorable than the initial alpha-cleavages.
An illustrative fragmentation pattern and the corresponding m/z values for the major expected fragments are presented in the table below.
| Fragment Ion | Structure | Expected m/z |
| Molecular Ion [M]+• | C12H7F3OS | 256 |
| [M - •CF3]+ | C11H7OS | 187 |
| [2-(Trifluoromethyl)benzoyl]+ | C8H4F3O | 173 |
| [Thienoyl]+ | C5H3OS | 111 |
| [2-Trifluoromethylphenyl]+ | C7H4F3 | 145 |
| [Thienyl]+ | C4H3S | 83 |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for functional group identification. libretexts.org For this compound, the IR spectrum will be dominated by absorptions corresponding to the thiophene ring, the carbonyl group, and the trifluoromethyl-substituted benzene ring.
Characteristic FT-IR Absorption Bands:
C=O Stretch: The carbonyl group (C=O) of the ketone will exhibit a strong absorption band, typically in the range of 1650-1680 cm⁻¹. vscht.cz The conjugation with both the thiophene and benzene rings is expected to shift this absorption to a lower wavenumber compared to a simple aliphatic ketone.
C-F Stretches: The trifluoromethyl group will show strong, characteristic C-F stretching vibrations, typically in the region of 1100-1350 cm⁻¹. semanticscholar.org
Aromatic C-H and C=C Stretches: The benzene and thiophene rings will display C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org
Thiophene Ring Vibrations: The thiophene ring has characteristic ring stretching and bending vibrations. researchgate.net For 3-substituted thiophenes, a strong band for C-H wagging is often observed near 755 cm⁻¹. researchgate.net
The following table summarizes the expected characteristic FT-IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H (Benzene & Thiophene) | Stretch | 3100-3000 | Medium to Weak |
| Carbonyl (C=O) | Stretch | 1680-1650 | Strong |
| Aromatic C=C (Benzene & Thiophene) | Stretch | 1600-1450 | Medium to Strong |
| C-F (Trifluoromethyl) | Stretch | 1350-1100 | Strong |
| C-H (Thiophene) | Out-of-plane bend | ~755 | Strong |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the molecular backbone and aromatic rings. mdpi.comnih.gov
For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric stretching of the C=C bonds in both the thiophene and benzene rings will be prominent. acs.org DFT simulations are often used to aid in the assignment of Raman active modes. nih.gov
Expected Prominent Raman Bands:
Thiophene Ring Breathing: A strong, characteristic band associated with the symmetric breathing vibration of the thiophene ring.
Benzene Ring Breathing: A sharp band corresponding to the trigonal ring breathing mode of the benzene ring.
C=C Stretching Modes: Several bands in the 1400-1600 cm⁻¹ region corresponding to the C=C stretching vibrations of both aromatic rings.
C-S Stretching: Vibrations involving the carbon-sulfur bonds of the thiophene ring.
The table below outlines the anticipated prominent Raman shifts for this compound.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C=C Ring Stretch (Thiophene & Benzene) | 1600-1400 |
| Ring Breathing (Thiophene) | ~1050 |
| Ring Breathing (Benzene) | ~1000 |
| C-S Stretch | 850-650 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the electronic structure of the molecule.
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the conjugated system formed by the thiophene ring, the carbonyl group, and the benzene ring. nii.ac.jp The presence of the carbonyl group and the aromatic rings creates an extended chromophore. The spectrum of benzophenone, a related compound, typically shows absorption bands around 250 nm and a weaker n → π* transition at longer wavelengths. researchgate.net The substitution with a thiophene ring is likely to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system.
The following table presents the expected UV-Vis absorption data for this compound, likely recorded in a solvent such as ethanol (B145695) or cyclohexane.
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~260-290 | High |
| n → π | ~330-350 | Low |
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound (C12H7F3OS), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.
The analysis of organofluorine and organosulfur compounds requires specific combustion conditions to ensure complete conversion of fluorine and sulfur into detectable forms. numberanalytics.commdpi.comthermofisher.com
The theoretical elemental composition is presented in the table below. Experimental values are expected to be within ±0.4% of the theoretical values for a pure sample.
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 12 | 144.12 | 56.25% |
| Hydrogen | H | 1.01 | 7 | 7.07 | 2.76% |
| Fluorine | F | 19.00 | 3 | 57.00 | 22.25% |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.25% |
| Sulfur | S | 32.07 | 1 | 32.07 | 12.52% |
| Total | 256.26 | 100.00% |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment Methodologies
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of a material.
For this compound, the TGA thermogram would be expected to show a single-step or multi-step decomposition process at elevated temperatures. The presence of the stable aromatic rings and the strong carbon-fluorine bonds suggests that the compound will likely exhibit good thermal stability. wikipedia.org The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a key parameter obtained from TGA. researchgate.net Aromatic ketones generally possess high thermal stability. The decomposition of thiophene-aromatic polymers often occurs at temperatures above 300 °C. mdpi.com
The expected TGA data for this compound is summarized in the table below. The analysis would typically be performed under an inert atmosphere, such as nitrogen.
| Parameter | Description | Expected Value |
| Td (5% weight loss) | Temperature at which 5% of the initial mass is lost | > 250 °C |
| Tmax | Temperature of maximum rate of decomposition | > 300 °C |
| Residue at 600 °C | Percentage of mass remaining at 600 °C | < 10% |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a complete picture of the molecular conformation and intermolecular interactions in the solid state. For derivatives of this compound, single-crystal X-ray diffraction is instrumental in elucidating the precise spatial orientation of the thiophene and trifluoromethylbenzoyl moieties, as well as characterizing the packing of molecules within the crystal lattice.
The process involves irradiating a single crystal of a target compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The refined crystallographic data not only confirm the molecular structure but also reveal subtle stereochemical features that are often not discernible through other spectroscopic techniques.
Furthermore, X-ray crystallography elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. In the aforementioned example, molecules are linked via C—H⋯O hydrogen bonds, forming chains within the crystal. researchgate.net The study of these interactions is crucial for understanding the physical properties of the material.
The crystallographic data for a representative thiophene derivative, 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile, are summarized in the table below to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment. nih.gov
Table 1: Crystal Data and Structure Refinement for a Representative Trifluoromethyl-Substituted Benzothiophene Derivative nih.gov
| Parameter | Value |
| Empirical formula | C₁₇H₁₀F₃NS |
| Formula weight | 317.33 |
| Temperature | 293 K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 13.7576 (5) Å |
| b | 14.5343 (6) Å |
| c | 7.1353 (3) Å |
| α | 90° |
| β | 92.817 (3)° |
| γ | 90° |
| Volume | 1425.03 (10) ų |
| Z | 4 |
| Density (calculated) | 1.479 Mg/m³ |
| Data collection | |
| Diffractometer | Bruker X8 Proteum |
| Reflections collected | 7045 |
| Independent reflections | 2316 [R(int) = 0.063] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| R-factors [I > 2σ(I)] | R1 = 0.053, wR2 = 0.141 |
| Goodness-of-fit on F² | 1.06 |
In some instances, thiophene-3-carbonyl derivatives exhibit a phenomenon known as ring-flip disorder in the solid state, which can be characterized by X-ray crystallography. researchgate.net This disorder involves the thiophene ring occupying two distinct orientations within the crystal lattice. The study of such phenomena is critical for a comprehensive understanding of the solid-state behavior of these compounds.
The structural analysis of another related compound, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, revealed the presence of two independent molecules in the asymmetric unit, which were connected by C-H···O interactions. uomphysics.net This highlights the capability of X-ray crystallography to resolve complex crystal structures with multiple molecular conformations.
Computational Chemistry and Theoretical Modeling of 3 2 Trifluoromethylbenzoyl Thiophene Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govnii.ac.jp It is particularly valuable for predicting the properties of molecules such as 3-(2-Trifluoromethylbenzoyl)thiophene.
Geometric Optimization and Conformational Analysis
Geometric optimization is a fundamental application of DFT used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. nih.govresearchgate.net
Conformational analysis, an extension of geometric optimization, explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. The rotational barrier between the thiophene (B33073) and the 2-trifluoromethylbenzoyl rings is a key aspect of this analysis. DFT calculations can map the potential energy surface as a function of the dihedral angle between these two rings, identifying the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. The balance between the π-electron conjugation, which favors a planar structure, and steric hindrance from the bulky trifluoromethyl group and the thiophene ring, will determine the preferred conformation. d-nb.info
Table 1: Representative Geometric Parameters for Thiophene Derivatives from DFT Calculations
| Parameter | Typical Calculated Value Range |
| C-C bond length (thiophene ring) | 1.37 - 1.45 Å |
| C-S bond length (thiophene ring) | 1.70 - 1.75 Å |
| C=O bond length (benzoyl group) | 1.22 - 1.25 Å |
| C-CF3 bond length | 1.33 - 1.36 Å |
| Dihedral Angle (Thiophene-Benzoyl) | Varies depending on steric hindrance |
| Note: This table provides typical value ranges for similar compounds and is for illustrative purposes. Actual values for this compound would require specific calculations. |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Energy Gaps, Ionization Potential, Electron Affinity)
DFT is employed to analyze the electronic structure of this compound, providing insights into its reactivity, stability, and optical properties. numberanalytics.com Key parameters derived from this analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. libretexts.orgwikipedia.org The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may be distributed over the electron-withdrawing benzoyl group. researchgate.netresearchgate.net
Energy Gap (HOMO-LUMO Gap): The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and electronic excitation properties. A larger energy gap suggests higher stability and lower reactivity. numberanalytics.com
Ionization Potential (IP): The minimum energy required to remove an electron from the molecule, which can be approximated by the energy of the HOMO.
Electron Affinity (EA): The energy released when an electron is added to the molecule, which can be approximated by the energy of the LUMO.
Table 2: Key Electronic Properties of Thiophene Derivatives from DFT Calculations
| Property | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Ionization Potential (IP) | Energy required to remove an electron | Measures resistance to oxidation |
| Electron Affinity (EA) | Energy released upon gaining an electron | Measures ability to be reduced |
| Note: This table describes the significance of these properties. Specific values for this compound would be determined through DFT calculations. |
Prediction and Simulation of Vibrational Spectra (IR, Raman)
DFT calculations can predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. scispace.comiosrjournals.org By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies. biointerfaceresearch.com
These theoretical spectra are invaluable for interpreting experimental data, allowing for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net For instance, the characteristic stretching frequencies of the C=O group in the benzoyl moiety, the C-S bonds in the thiophene ring, and the C-F bonds in the trifluoromethyl group can be precisely identified. nii.ac.jpresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. nih.gov This method is particularly useful for simulating the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. wiley.com
TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. rsc.org The theory also provides information about the oscillator strengths of these transitions, which relate to the intensity of the absorption bands. nih.gov By analyzing the molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO), the nature of the excitations, such as π→π* or n→π* transitions, can be determined. jchps.com For this compound, the electronic transitions are likely to involve charge transfer from the thiophene ring (donor) to the benzoyl moiety (acceptor).
Molecular Docking Studies for Intermolecular Interaction Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. bepls.comnih.gov These studies are crucial for understanding the intermolecular interactions that govern biological activity.
Ligand-Protein Interaction Analysis
In the context of this compound, molecular docking can be used to investigate its potential interactions with specific protein targets. mdpi.commdpi.com The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. This function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction.
The analysis of the docked pose reveals the specific intermolecular interactions responsible for binding, which can include: researchgate.netresearchgate.net
Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.
Van der Waals Forces: Weak, short-range electrostatic attractions.
π-π Stacking: Interactions between aromatic rings.
By identifying the key amino acid residues in the protein's active site that interact with this compound, molecular docking provides a detailed picture of the binding mode and can guide the design of more potent and selective analogs. colab.ws
Binding Affinity Prediction and Scoring Functions
The prediction of binding affinity between a ligand, such as this compound, and a biological target is a cornerstone of computational drug discovery. This process relies on scoring functions, which are mathematical models used to estimate the strength of the interaction. These functions are broadly categorized into force-field-based, empirical, and knowledge-based methods.
For a molecule like this compound, a combination of these scoring functions would be employed in molecular docking simulations to predict its binding mode and affinity to a given protein active site. The accuracy of these predictions is highly dependent on the quality of the scoring function and the conformational sampling of the ligand.
Table 1: Representative Scoring Function Components for Binding Affinity Prediction
| Scoring Function Component | Description | Relevance to this compound |
| Van der Waals Interactions | Describes short-range attractive and repulsive forces between non-bonded atoms. | The bulky benzoyl and thiophene moieties would contribute significantly to these interactions within a binding pocket. |
| Electrostatic Interactions | Accounts for the attraction or repulsion between charged or polar atoms. | The electronegative fluorine and oxygen atoms, as well as the sulfur in the thiophene ring, create a distinct electrostatic potential that would guide binding. |
| Hydrogen Bonding | A specific type of electrostatic interaction involving a hydrogen atom and an electronegative atom. | The carbonyl oxygen is a potential hydrogen bond acceptor, a key interaction for many protein-ligand complexes. |
| Solvation/Desolvation Energy | The energy change associated with moving the ligand from the solvent to the binding site. | The hydrophobic trifluoromethyl group and aromatic rings would favor binding to nonpolar pockets to minimize unfavorable interactions with water. |
| Entropy | The loss of conformational freedom of the ligand upon binding. | The rotatable bond between the thiophene and benzoyl groups would be a key factor in the entropic penalty of binding. |
Advanced methods like free energy perturbation (FEP) and thermodynamic integration (TI) can provide more accurate binding free energy predictions, albeit at a higher computational cost. These methods simulate the gradual transformation of the ligand into another molecule or into nothing, allowing for a rigorous calculation of the free energy change of binding.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Molecular Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For a series of analogs of this compound, a QSAR study would be instrumental in designing new molecules with potentially improved properties.
The first step in a QSAR study is the calculation of molecular descriptors. These are numerical values that encode different aspects of the molecular structure. For this compound and its derivatives, these descriptors would fall into several categories:
Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.
Geometrical descriptors: Derived from the 3D structure, including molecular surface area and volume.
Electronic descriptors: Related to the electron distribution, such as dipole moment and partial charges on atoms.
Hydrophobic descriptors: Quantifying the molecule's lipophilicity, like the logarithm of the partition coefficient (logP).
Once a set of descriptors is calculated for a training set of molecules with known activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model.
Table 2: Example of a Hypothetical QSAR Equation for a Series of Thiophene Derivatives
| Dependent Variable | Independent Variables | Equation | Interpretation |
| Biological Activity (pIC50) | LogP, Dipole Moment (μ), Molecular Weight (MW) | pIC50 = c0 + c1logP + c2μ + c3*MW | This equation would suggest that the biological activity is influenced by the hydrophobicity, polarity, and size of the molecules in the series. |
The predictive power of the resulting QSAR model is then validated using an external test set of compounds. A robust and predictive QSAR model can then be used to virtually screen new, untested derivatives of this compound, prioritizing the synthesis of those predicted to have the highest activity.
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations, particularly those based on quantum mechanics (QM), are powerful tools for elucidating reaction mechanisms. For the synthesis or potential metabolic pathways of this compound, computational chemistry can map out the entire reaction energy profile.
Density Functional Theory (DFT) is a widely used QM method for these types of studies. By calculating the energies of reactants, transition states, intermediates, and products, a detailed picture of the reaction pathway can be constructed. For instance, the Friedel-Crafts acylation of thiophene with 2-trifluoromethylbenzoyl chloride could be modeled to understand the regioselectivity and the activation barriers involved.
Table 3: Key Parameters from a Computational Study of a Reaction Step
| Parameter | Description | Example Value (Hypothetical) |
| Activation Energy (ΔE‡) | The energy barrier that must be overcome for the reaction to occur. | 20 kcal/mol |
| Reaction Energy (ΔErxn) | The overall energy change from reactants to products. | -15 kcal/mol (exothermic) |
| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. | Characterized by one imaginary vibrational frequency. |
| Intermediate Structures | Local energy minima along the reaction coordinate. | e.g., a sigma complex in electrophilic aromatic substitution. |
These simulations can also provide insights into the role of catalysts, solvents, and substituent effects on the reaction outcome. This knowledge is invaluable for optimizing reaction conditions and for designing more efficient synthetic routes.
Topological and Electron Density Analysis
The theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density of a molecule to understand its chemical bonding and structure. This analysis can reveal the nature of chemical bonds (covalent, ionic, etc.) and identify non-covalent interactions.
For this compound, an AIM analysis would involve calculating the electron density and its Laplacian. The critical points in the electron density—where the gradient of the density is zero—are located and characterized.
Table 4: Information Derived from Topological Analysis of Electron Density
| Feature | Description | Insights for this compound |
| Bond Critical Points (BCPs) | Located between two bonded atoms. The properties at the BCP (electron density, Laplacian) characterize the bond. | Would quantify the covalent character of the C-S, C-C, C=O, and C-F bonds. |
| Ring Critical Points (RCPs) | Found within the center of a ring structure. | Would be present in both the thiophene and benzene (B151609) rings, indicating their cyclic nature. |
| Cage Critical Points (CCPs) | Enclosed within a molecular cage structure. | Unlikely to be present in this molecule. |
| Non-Covalent Interactions | Weak interactions, such as intramolecular hydrogen bonds or van der Waals contacts, can be identified by the presence of BCPs with low electron density. | Could reveal potential intramolecular interactions between the trifluoromethyl group and the thiophene ring. |
The Molecular Electrostatic Potential (MEP) is another important tool derived from the electron density. It maps the electrostatic potential onto the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would highlight the negative potential around the carbonyl oxygen and the positive potential around the acidic protons, providing a guide to its intermolecular interactions.
Structure Activity Relationship Sar Methodologies and Molecular Design Principles for 3 2 Trifluoromethylbenzoyl Thiophene Analogues
Design and Synthesis of Molecular Libraries for SAR Exploration
The foundation of any SAR study is the creation of a diverse set of structurally related molecules, known as a molecular library. For 3-(2-Trifluoromethylbenzoyl)thiophene analogues, this involves systematic modifications to its three primary components: the thiophene (B33073) ring, the benzoyl moiety, and the trifluoromethyl group. The goal is to probe the chemical space around the lead compound to identify key structural features that govern its biological activity. nih.govrsc.org
Several synthetic strategies are employed to generate these libraries efficiently:
Multi-component Reactions: The Gewald reaction is a powerful one-pot method for synthesizing polysubstituted 2-aminothiophenes. arkat-usa.orgwikipedia.org This reaction condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur, offering a versatile tool for creating a library of thiophene cores with various substituents. organic-chemistry.orglookchem.com
Cross-Coupling Reactions: Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are extensively used to form carbon-carbon bonds. nih.govnih.gov This method is ideal for introducing diverse aryl or heteroaryl groups onto the thiophene or benzoyl rings by coupling organoboron compounds with organohalides. acs.orgresearchgate.net Microwave-assisted Suzuki couplings have been shown to accelerate reaction times and improve yields, making the process more efficient for library synthesis. acs.org
Functional Group Interconversion: Standard organic chemistry transformations allow for the modification of functional groups on the parent molecule. For instance, substituents on the phenyl ring can be altered, the ketone of the benzoyl group can be modified, or additional groups can be introduced at different positions on the thiophene ring. nih.gov
These synthetic approaches enable the creation of a focused library of compounds, which is essential for systematic SAR exploration.
Table 1: Synthetic Strategies for this compound Analogue Libraries
| Synthetic Method | Description | Application for Analogues | Reference |
|---|---|---|---|
| Gewald Reaction | A multi-component reaction to form substituted 2-aminothiophenes from a ketone/aldehyde, an active methylene (B1212753) compound, and sulfur. | Rapid generation of diverse thiophene cores for subsequent elaboration. | arkat-usa.orgwikipedia.org |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Introduction of various aryl and heteroaryl substituents on the thiophene and benzoyl rings. | nih.govnih.govacs.org |
| Functional Group Interconversion | Standard chemical reactions to modify existing functional groups (e.g., reduction, oxidation, substitution). | Fine-tuning of physicochemical properties by modifying peripheral substituents. | nih.gov |
Analysis of Stereoelectronic Effects on Molecular Interactions
The biological activity of a molecule is intimately linked to its three-dimensional shape and electronic properties, collectively known as stereoelectronic effects. In this compound analogues, these effects are critical in dictating the molecule's conformation and its ability to interact with a biological target. nih.gov
The key contributors to the stereoelectronic profile of this scaffold are:
Trifluoromethyl (CF3) Group: This group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms. nih.gov This electronic pull influences the charge distribution across the adjacent benzoyl ring, potentially affecting its interaction with electron-rich or electron-poor regions of a binding site. The CF3 group's size and lipophilicity also play a crucial role in binding affinity and membrane permeability. mdpi.com
Thiophene Ring: As a heterocyclic aromatic ring, thiophene possesses unique electronic properties. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions. nih.gov The electronic nature of the thiophene ring can influence the conformation of the entire molecule through effects like dipole-dipole interactions and orbital alignments, which can dramatically alter biological function. nih.gov
Understanding these stereoelectronic effects is crucial for rational drug design, as subtle changes to the molecule's structure can lead to significant changes in its preferred conformation and, consequently, its biological activity. nih.gov
Rational Design Strategies for Modulating Specific Molecular Recognition Events
Rational drug design leverages knowledge of the biological target's three-dimensional structure to create molecules that bind with high affinity and selectivity. For this compound analogues, this approach aims to optimize interactions within the target's binding pocket. acs.orgnih.gov
Structure-based drug design (SBDD) is a primary strategy. It begins with the known crystal structure of a target protein, often with a ligand bound. acs.org This information allows medicinal chemists to:
Identify Key Interactions: Analyze how the lead compound binds to the target, identifying crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts.
Design Focused Modifications: Propose specific structural modifications to the analogue to enhance these interactions. For example, a hydroxyl group could be added to form a new hydrogen bond with a specific amino acid residue, or a lipophilic group could be modified to better fit into a hydrophobic pocket.
Improve Selectivity: Design analogues that exploit differences between the binding sites of the target and off-target proteins, thereby reducing the potential for side effects.
This iterative process of design, synthesis, and biological testing, guided by structural insights, allows for the targeted modulation of molecular recognition events, leading to the development of more potent and selective compounds. acs.orgmdpi.com
Bioisosteric Replacements and Their Influence on Molecular Properties
Bioisosterism is a strategy in medicinal chemistry used to modify the properties of a lead compound by replacing a functional group with another group that has similar physical or chemical properties. This technique is widely used to improve potency, enhance selectivity, alter pharmacokinetic profiles, or reduce toxicity. nih.gov For this compound analogues, bioisosteric replacements can be applied to all parts of the molecule.
Trifluoromethyl (CF3) Group: The CF3 group itself is often used as a bioisostere for other groups. For instance, it can replace a methyl (-CH3) or chloro (-Cl) group to increase metabolic stability and lipophilicity. mdpi.comresearchgate.net In some cases, it has been shown to be a successful replacement for an aliphatic nitro (-NO2) group, resulting in compounds with improved potency and metabolic stability. nih.govacs.orgresearchgate.netacs.org
Thiophene Ring: The thiophene ring is frequently considered a bioisostere of a phenyl ring. nih.gov This substitution can alter the molecule's metabolic profile, as the sulfur atom provides a different site for metabolism compared to a carbon atom in a benzene (B151609) ring. Other heterocycles like furan, pyrrole, or thiazole (B1198619) can also be explored as replacements.
Benzoyl Moiety: The carbonyl group can be replaced by other linking groups to change the geometry and electronic properties of the molecule. For example, a sulfonyl group or a different heterocyclic ring could be introduced.
The strategic application of bioisosteric replacements allows for the fine-tuning of a molecule's properties to achieve a desired biological and pharmacokinetic profile.
Table 2: Examples of Bioisosteric Replacements for this compound
| Original Group | Bioisosteric Replacement | Potential Influence on Properties | Reference |
|---|---|---|---|
| Trifluoromethyl (-CF3) | Isopropyl, Ethyl, Nitro (-NO2) | Modulate steric bulk, lipophilicity, and metabolic stability. | nih.govresearchgate.net |
| Phenyl (in Benzoyl) | Pyridyl, Thienyl | Alter hydrogen bonding capacity, solubility, and metabolic profile. | nih.gov |
| Thiophene | Phenyl, Furan, Thiazole | Modify aromaticity, metabolic stability, and potential for specific interactions. | nih.gov |
| Ketone (C=O) | Sulfone (SO2), Oxime (C=NOH) | Change bond angles, polarity, and hydrogen bonding potential. | - |
Computational Tools in SAR Analysis and Molecular Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process of SAR analysis and molecular optimization. nih.gov A variety of computational methods are applied to the study of this compound analogues.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). nih.gov Both 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be used to identify which molecular properties are most important for activity and to predict the potency of newly designed analogues. nih.govresearchgate.netacs.org
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. gyanvihar.orgnih.gov Docking simulations can help to rationalize the observed SAR by visualizing how different analogues interact with the binding site. nih.govmdpi.com It is a powerful tool for prioritizing which compounds to synthesize and for generating hypotheses about how to improve binding affinity. researchgate.net
Density Functional Theory (DFT): DFT calculations are used to study the electronic properties of molecules, such as charge distribution and orbital energies. nih.govrsc.org This information can provide insights into the reactivity and stereoelectronic effects of the analogues, helping to explain their interaction with biological targets. researchgate.net
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that is required for biological activity.
These computational tools, often used in combination, provide a powerful platform for understanding SAR and guiding the design of optimized molecules with improved properties. rsc.org
Development of Pharmacophore Models and Lead Optimization Strategies
The insights gained from SAR studies are consolidated into a pharmacophore model, which serves as a 3D blueprint for designing new, potent molecules. nih.gov A pharmacophore model for this compound analogues would define the spatial arrangement of key features, such as the trifluoromethyl group (hydrophobic/steric feature), the carbonyl oxygen (hydrogen bond acceptor), and the aromatic rings (hydrophobic/aromatic features).
This pharmacophore model is a central component of the lead optimization process. Lead optimization is a multiparameter effort aimed at refining a promising lead compound into a clinical candidate. This involves not only improving potency and selectivity but also optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. techscience.com
The lead optimization strategy for this compound analogues would typically involve:
Iterative Design and Synthesis: Using the pharmacophore model and insights from computational studies, new analogues are designed to better fit the model and enhance target interactions.
In Vitro Biological Testing: Synthesized compounds are tested for their primary biological activity, selectivity against related targets, and potential off-target effects.
ADME Profiling: Promising compounds are evaluated for properties such as solubility, membrane permeability, metabolic stability (e.g., in liver microsomes), and plasma protein binding. nih.gov
Refinement: The data from biological and ADME testing are used to refine the SAR and the pharmacophore model, guiding the next round of design and synthesis.
This cyclical process aims to achieve a balanced profile of high potency, good selectivity, and favorable pharmacokinetic properties, ultimately leading to the identification of a preclinical candidate. rsc.orgmdpi.com
Role of 3 2 Trifluoromethylbenzoyl Thiophene As a Key Chemical Intermediate and Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Novel Heterocyclic Architectures
The thiophene (B33073) scaffold, particularly when functionalized with reactive handles, serves as an excellent starting point for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The compound 3-(2-Trifluoromethylbenzoyl)thiophene, through its transformation into a more reactive intermediate, becomes a pivotal precursor for a variety of these complex structures.
A critical transformation that unlocks the potential of this compound is its conversion to a 2-amino-3-aroylthiophene derivative. This is typically achieved through the Gewald reaction, a multicomponent reaction that condenses a ketone with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. arkat-usa.orgumich.eduwikipedia.org In this context, the ketone functionality of this compound, along with an appropriate active methylene (B1212753) nitrile, would be subjected to Gewald conditions to install an amino group at the C2 position of the thiophene ring.
Once formed, these 2-amino-3-aroylthiophenes are versatile intermediates for the synthesis of various fused heterocycles, most notably thieno[2,3-d]pyrimidines. nih.govnih.govijacskros.com The presence of the ortho-amino and aroyl groups allows for cyclocondensation reactions with a variety of C1 building blocks. For instance, reaction with formamide, urea, or isothiocyanates can lead to the formation of the pyrimidine (B1678525) ring fused to the thiophene core. nih.govmdpi.com
The general synthetic route can be outlined as follows:
| Step | Reaction | Reactants | Product |
| 1 | Gewald Reaction | This compound, α-cyanoester, Sulfur, Base | 2-Amino-3-(2-trifluoromethylbenzoyl)thiophene derivative |
| 2 | Cyclocondensation | 2-Amino-3-(2-trifluoromethylbenzoyl)thiophene derivative, C1 synthon (e.g., formamide) | Thieno[2,3-d]pyrimidine (B153573) derivative |
The resulting thieno[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities. nih.govresearchgate.net The trifluoromethylphenyl moiety introduced from the initial building block can significantly influence the physicochemical and pharmacological properties of the final molecule.
Functional Group Transformations and Derivatizations for Diversification
The chemical reactivity of this compound is not limited to the formation of fused rings. The ketone and the thiophene ring itself offer multiple sites for functional group transformations, allowing for the generation of a diverse library of derivatives.
Transformations of the Ketone Group:
The carbonyl group is a versatile functional handle that can undergo a wide array of chemical modifications. These transformations are crucial for diversifying the molecular scaffold and for introducing new pharmacophoric elements or points of attachment for further elaboration.
| Transformation | Reagents and Conditions | Product |
| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |
| Oxidative Cleavage | Strong oxidizing agents (e.g., KMnO₄ under harsh conditions) | Ring-opened products |
| Wittig Reaction | Phosphonium (B103445) ylides (R-CH=PPh₃) | Alkene |
| Reductive Amination | Amine (R-NH₂), reducing agent (e.g., NaBH₃CN) | Amine |
Modifications of the Thiophene Ring:
The thiophene ring, while aromatic, can also participate in various reactions, particularly electrophilic substitution. The directing effects of the benzoyl group will influence the position of substitution. Furthermore, should a halogen be introduced onto the thiophene ring, it opens up possibilities for cross-coupling reactions.
Methodologies for Integrating the Thiophene Scaffold into Larger Molecular Systems
Beyond its use as a precursor for fused systems, the this compound scaffold can be incorporated into larger molecules through the strategic formation of carbon-carbon and carbon-heteroatom bonds. This is often accomplished through modern cross-coupling methodologies, which require the initial installation of a suitable handle, typically a halogen, on the thiophene ring.
Palladium-Catalyzed Cross-Coupling Reactions:
Once a halogenated derivative of this compound is prepared, it can serve as a substrate in a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are instrumental in modern organic synthesis for the construction of complex molecular frameworks.
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki Coupling | Organoboron reagent (e.g., boronic acid or ester) | Pd catalyst (e.g., Pd(PPh₃)₄), base | C-C |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (alkyne) |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine (B1218219) ligand, base | C-N |
These methodologies provide a powerful toolkit for medicinal chemists and materials scientists to elaborate the this compound core, attaching a wide variety of aryl, heteroaryl, alkyl, and amino substituents. This modular approach allows for the systematic exploration of structure-activity relationships and the fine-tuning of molecular properties.
This compound stands as a valuable and versatile building block in the arsenal (B13267) of synthetic organic chemistry. Its ability to serve as a precursor for complex heterocyclic systems like thieno[2,3-d]pyrimidines, coupled with the diverse possibilities for functional group modification and integration into larger molecular systems via cross-coupling reactions, underscores its strategic importance. The continued exploration of the reactivity of this and related thiophene derivatives will undoubtedly lead to the discovery of novel molecules with significant applications in various scientific fields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2-Trifluoromethylbenzoyl)thiophene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The Gewald and Fiesselmann syntheses are foundational routes for thiophene derivatives. The Gewald reaction involves condensation of sulfur, α-methylene carbonyl compounds, and α-cyano esters under basic conditions to form aminothiophene derivatives . For this compound, optimizing reaction parameters (e.g., solvent choice, temperature, and catalyst) is critical. Evidence suggests that using NaH instead of alkoxide bases in DMF improves yield by reducing side reactions during decarboxylation steps . Monitoring reactions via TLC and employing column chromatography for purification ensures high purity.
Q. How can spectroscopic techniques and X-ray crystallography characterize this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, aromatic protons in the trifluoromethylbenzoyl group appear downfield (δ 7.5–8.5 ppm) .
- IR : C=O stretches (~1680 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) validate functional groups .
- X-ray crystallography : Resolves bond lengths and angles (e.g., C-S bond: ~1.70 Å) and confirms molecular packing. Single-crystal data for analogous thiophenes show orthorhombic systems with Pna2₁ space groups .
Q. What are the typical reactivity patterns of this compound in electrophilic substitution or cross-coupling reactions?
- Methodological Answer : The thiophene ring undergoes electrophilic substitution at the α-position (C2 or C5) due to sulfur's electron-donating resonance. Bromination with NBS in DMF yields 2-bromo derivatives, while Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ and K₂CO₃ . The trifluoromethyl group stabilizes intermediates via inductive effects, directing regioselectivity.
Advanced Research Questions
Q. How do computational methods (e.g., DFT, MP2) elucidate the electronic structure and spectroscopic properties of this compound?
- Methodological Answer : MP2/6-311G** calculations reproduce experimental geometries (e.g., C-S bond lengths within 0.01 Å of X-ray data) and predict thermodynamic properties (ΔHf, entropy). TD-DFT simulations of UV-vis spectra align with experimental λmax values (e.g., 280–320 nm for π→π* transitions) . Frontier molecular orbital (FMO) analysis reveals HOMO-LUMO gaps (~4.5 eV), correlating with redox activity in electropolymerization .
Q. What strategies resolve contradictions between experimental and computational data in molecular structure analysis?
- Methodological Answer : Discrepancies in bond angles or vibrational frequencies often arise from solvent effects or crystal packing. For example, gas-phase DFT calculations may differ from solid-state X-ray data due to intermolecular interactions. Hybrid methods (e.g., ONIOM) partition systems into quantum-mechanical (thiophene core) and molecular-mechanical (peripheral groups) regions to reconcile data . Validation via IR/Raman intensity comparisons and Boltzmann-weighted conformational sampling reduces errors.
Q. What is the mechanism of electropolymerization for thiophene derivatives, and how do substituents influence polymer properties?
- Methodological Answer : Electropolymerization proceeds via radical cation coupling. Cyclic voltammetry in acetonitrile shows oxidation peaks at ~1.2 V (vs. Ag/AgCl), initiating chain propagation. The trifluoromethyl group enhances solubility in polar solvents (e.g., DMF), leading to uniform polymer films. Overoxidized polymers (e.g., at >1.5 V) lose conductivity but gain chiral selectivity, as seen in helicene-thiophene hybrids .
Q. How do structural modifications (e.g., trifluoromethyl groups) affect biological activity or material properties?
- Methodological Answer : The trifluoromethyl group increases lipophilicity (logP ~2.8) and metabolic stability, enhancing bioavailability in medicinal applications. In benzo[b]thiophene derivatives, this group improves 5-lipoxygenase inhibition (IC50 < 1 µM) by strengthening hydrophobic interactions with catalytic domains . In materials science, fluorinated thiophenes exhibit lower bandgaps (1.8 eV vs. 2.2 eV for non-fluorinated analogs), enabling use in near-IR optoelectronics .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
